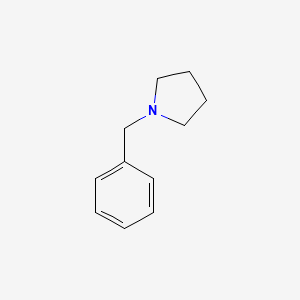

1-Benzylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEGCQIIDCZZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184009 | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29897-82-3 | |

| Record name | 1-(Phenylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-benzylpyrrolidine, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail various methodologies, complete with experimental protocols, quantitative data, and process visualizations to facilitate practical application in a laboratory setting.

Core Synthesis Pathways

Three principal routes for the synthesis of this compound have been identified and are detailed below:

-

Nucleophilic Substitution of 1,4-Dihalobutanes with Benzylamine: A direct and efficient approach involving the reaction of a 1,4-dihalobutane, typically 1,4-dichlorobutane, with benzylamine to form the pyrrolidine ring in a one-pot reaction.

-

Reductive Amination of Succinaldehyde with Benzylamine: This method involves the formation of an imine or enamine intermediate from the reaction of succinaldehyde and benzylamine, which is then reduced in situ to yield this compound.

-

Two-Step Synthesis via N-Benzylation of 2-Pyrrolidinone and Subsequent Reduction: This pathway involves the initial N-benzylation of 2-pyrrolidinone, followed by the reduction of the resulting lactam to afford the target compound.

Pathway 1: From 1,4-Dichlorobutane and Benzylamine

This method relies on the double nucleophilic substitution of 1,4-dichlorobutane by benzylamine, leading to the formation of the pyrrolidine ring. The reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing significantly faster reaction times.[1]

Diagram of the Synthesis Pathway

Caption: Synthesis of this compound from 1,4-Dichlorobutane.

Quantitative Data

| Method | Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | Benzylamine | K₂CO₃ | Water | 150 | 20 min | 85-95 | [1] |

| Conventional | Benzylamine | Na₂CO₃ | Ethanol | Reflux | 12-24 h | 70-80 | [1] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis [1]

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 1,4-dichlorobutane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Solvent Addition: Add 3 mL of deionized water to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes with stirring.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the product.

Protocol 2: Conventional Heating [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

-

Reagent Addition: To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Pathway 2: Reductive Amination of Succinaldehyde

This pathway involves the reaction of succinaldehyde with benzylamine, followed by in situ reduction of the intermediate imine/enamine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.

Diagram of the Synthesis Pathway

Caption: Reductive Amination Pathway to this compound.

Quantitative Data (General Protocol)

| Aldehyde | Amine | Reducing System | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp, 20 min | 91 | [1][2] |

| Benzaldehyde | Aniline | NaBH₄/PhCO₂H | THF | Reflux, 60 min | 92 | [3] |

| Various Aldehydes | Various Anilines | NaBH₄/NaH₂PO₄·H₂O | THF | Reflux, 55-100 min | 85-92 | [4] |

Experimental Protocol (General)

This is a generalized protocol based on the reductive amination of aldehydes.[1][3][4]

-

Reaction Setup: In a round-bottom flask, dissolve succinaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in an appropriate solvent such as THF or methanol (5 mL).

-

Reducing Agent Addition: Add sodium borohydride (1.0 mmol) to the mixture. An acidic catalyst or co-reagent (e.g., benzoic acid or NaH₂PO₄·H₂O, 1.0 mmol) may be added to facilitate the reaction.[3][4]

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Pathway 3: Two-Step Synthesis from 2-Pyrrolidinone

This method involves the N-benzylation of 2-pyrrolidinone followed by the reduction of the resulting lactam, 1-benzyl-2-pyrrolidinone.

Diagram of the Synthesis Pathway

Caption: Two-Step Synthesis of this compound.

Quantitative Data

Step 1: Synthesis of 1-Benzyl-2-pyrrolidinone

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Pyrrolidinone | NaH, Benzyl Bromide | DMSO | 40-50 then 25-30 | 5 then 10 | 67.7 | [5] |

Step 2: Reduction of 1-Benzyl-2-pyrrolidinone

| Starting Material | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Tertiary Amide (general) | LiAlH₄ | THF | Reflux | High | [6] |

| 1-Benzyl-2-pyrrolidinone | Lithium N,N-dialkylaminoborohydrides | THF | Not specified | Not specified |

Experimental Protocols

Protocol 3a: Synthesis of 1-Benzyl-2-pyrrolidinone [5]

-

Reaction Setup: To a solution of 2-pyrrolidone (0.3 mol) in 300 mL of absolute dimethyl sulfoxide (DMSO), add 50% sodium hydride dispersion in oil (0.33 mol) in batches.

-

Heating: Stir the mixture for 5 hours at 40-50°C.

-

Reagent Addition: Cool the mixture to 25-30°C and add benzyl bromide (0.33 mol) dropwise.

-

Reaction: Stir for 10 hours at ambient temperature.

-

Work-up: Dissolve the reaction mixture in 500 mL of ethyl acetate and extract several times with water.

-

Purification: Separate the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo. The residue is purified by column chromatography on aluminum oxide.

Protocol 3b: Reduction of 1-Benzyl-2-pyrrolidinone (General Procedure for Amide Reduction) [6]

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension in an ice bath and add a solution of 1-benzyl-2-pyrrolidinone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for several hours until the reaction is complete (monitor by TLC).

-

Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by distillation.

Purification of this compound

The final product from any of the above syntheses can be purified by distillation.[7][8][9] this compound has a boiling point of approximately 115-117 °C at 10 mmHg. For liquids with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.[7]

General Distillation Workflow

References

- 1. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 2. scielo.org.mx [scielo.org.mx]

- 3. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 5. prepchem.com [prepchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. How To [chem.rochester.edu]

- 8. prepchem.com [prepchem.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

Physicochemical properties of 1-Benzylpyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-Benzylpyrrolidine, is an organic compound featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom. Its chemical formula is C₁₁H₁₅N. This colorless to slightly yellow liquid serves as a crucial intermediate in organic synthesis and has garnered significant attention in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, and modifying it with a benzyl group offers a versatile platform for creating novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | -72 °C | |

| Boiling Point | 204-205 °C / 277.57 °C (rough estimate) | |

| Density | 0.946 g/cm³ / 0.9650 g/cm³ | |

| Solubility | Soluble in many organic solvents (e.g., ethanol, ether); slightly soluble in water. | [3] |

| pKa | 9.51 (at 25 °C) | |

| Refractive Index (n20/D) | 1.526 - 1.528 | |

| CAS Number | 29897-82-3 | [1] |

Note: Discrepancies in reported values for boiling point and density exist in the literature, which may be attributed to different experimental conditions or purity levels.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections outline standard experimental methodologies applicable to this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.[4][5][6]

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Add a small amount (a few milliliters) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Insert the assembly into the Thiele tube or heating block.

-

Heat the apparatus slowly and uniformly.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4]

-

Record the temperature. For higher accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary tube; this temperature should be very close to the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[7][8][9]

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer or volumetric flask and weigh it accurately on the analytical balance (m₁).

-

Fill the flask to the calibration mark with this compound. Ensure there are no air bubbles.

-

Weigh the flask containing the liquid (m₂).

-

The mass of the liquid is (m₂ - m₁).

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V .

-

The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a basic compound like this compound.[10][11][12]

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Buffer solutions for pH meter calibration (pH 4, 7, 10)

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve (pH vs. volume of HCl added).

-

The pKa is equal to the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the equivalence point has been added.

Synthesis and Reactivity

This compound is commonly synthesized via the nucleophilic substitution of a primary amine with a suitable alkyl dihalide. A modern, efficient method utilizes microwave-assisted synthesis.

Microwave-Assisted Synthesis Workflow

A rapid synthesis involves the reaction of 1,4-dichlorobutane with benzylamine in the presence of a base, accelerated by microwave irradiation.[13]

Caption: A typical workflow for the microwave-assisted synthesis of this compound.

The reaction proceeds through a double nucleophilic substitution where the primary amine first displaces one chloride ion, followed by an intramolecular cyclization to form the pyrrolidine ring, displacing the second chloride ion.

Applications in Drug Development

The N-benzylpyrrolidine scaffold is of significant interest in the development of therapies for neurodegenerative disorders, particularly Alzheimer's disease.

Therapeutic Targets in Alzheimer's Disease

Derivatives of N-benzylpyrrolidine have been designed and synthesized as multi-target agents for Alzheimer's disease.[14] These compounds aim to simultaneously inhibit several key enzymes involved in the disease's progression, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). They have also been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[14]

References

- 1. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. homesciencetools.com [homesciencetools.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 1-benzylpyrrolidine. Leveraging both experimental data from derivatives and theoretical calculations, this document offers a comprehensive overview for researchers in medicinal chemistry, pharmacology, and materials science.

Molecular Structure

This compound, with the chemical formula C₁₁H₁₅N, consists of a saturated five-membered pyrrolidine ring N-substituted with a benzyl group. The presence of the flexible benzyl group and the puckered nature of the pyrrolidine ring gives rise to a complex conformational isomerism that is crucial for its interaction with biological targets and its role as a structural scaffold.

Solid-State Structure of Derivatives

A study on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione revealed that the this compound ring adopts an envelope conformation , with one of the methylene carbon atoms acting as the "flap" of the envelope.[1][2] In this derivative, the sum of the bond angles around the nitrogen atom is approximately 360.0°, indicating a pyramidal geometry and sp³ hybridization.[2] The bond lengths involving the nitrogen atom were reported to be 1.3458(18) Å, 1.4562(17) Å, and 1.4596(19) Å, all indicative of single bond character.[2]

Similarly, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate also shows the pyrrolidine ring in an envelope conformation, with the carbon atom bearing the acetate group being the flap.[3] These findings strongly suggest that the envelope conformation is a low-energy and sterically favorable arrangement for the this compound scaffold in the solid state.

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound | Pyrrolidine Ring Conformation | Key Observations |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | Envelope | Pyramidal nitrogen geometry; sp³ hybridization.[2] |

| 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate | Envelope | The C atom with the acetate group acts as the flap.[3] |

Conformational Analysis in Solution and Gas Phase

The conformational flexibility of this compound is a key determinant of its properties. In solution and the gas phase, the molecule exists as an equilibrium of different conformers. The study of these conformers is typically approached through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT).[4][5]

Theoretical Conformational Analysis

Due to the absence of a definitive experimental structure for the parent molecule, computational modeling provides a powerful tool to predict its geometry and conformational preferences. DFT calculations are a reliable method for optimizing molecular geometries and calculating the relative energies of different conformers.[4][5]

A conformational search would typically reveal several low-energy structures for this compound, primarily differing in the pucker of the pyrrolidine ring (envelope vs. twist conformations) and the orientation of the benzyl group relative to the pyrrolidine ring.

Table 2: Calculated Structural Parameters of a Low-Energy Conformer of this compound (Illustrative DFT Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.47 |

| N1-C5 | 1.47 |

| N1-C6 (benzyl) | 1.48 |

| C2-C3 | 1.54 |

| C3-C4 | 1.54 |

| C4-C5 | 1.54 |

| Bond Angles (°) ** | |

| C5-N1-C2 | 108.5 |

| C6-N1-C2 | 112.0 |

| C6-N1-C5 | 112.0 |

| N1-C2-C3 | 104.0 |

| C2-C3-C4 | 105.0 |

| Dihedral Angles (°) ** | |

| C5-N1-C2-C3 | 20.0 (Illustrates ring pucker) |

| C2-N1-C6-C7 | -70.0 (Orientation of benzyl group) |

Note: These are illustrative values and would be obtained from a specific DFT calculation.

Experimental Protocols

X-ray Crystallography of Derivatives

The determination of the crystal structure of this compound derivatives typically involves the following steps:[1][2][3]

-

Synthesis and Crystallization: The compound of interest is synthesized and purified. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.[1][2]

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray data is collected at a specific temperature (e.g., 293 K).[3]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

Conformational Analysis by NMR and DFT

A combined NMR and computational approach for determining the solution-state conformation involves:[4][5]

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are acquired. Key parameters such as chemical shifts and coupling constants (³JHH) are determined.

-

Computational Modeling:

-

A conformational search is performed using methods like molecular mechanics or DFT to identify low-energy conformers.

-

The geometries of the identified conformers are fully optimized using DFT.

-

NMR parameters (chemical shifts and coupling constants) are calculated for each optimized conformer.

-

-

Correlation and Analysis: The calculated NMR parameters are compared with the experimental data. The relative populations of the conformers in solution are estimated based on the best fit between the calculated and experimental values, often using a Boltzmann weighting factor.[4]

Visualizations

Experimental Workflow for Conformational Analysis

Caption: Workflow for determining solution-state conformation.

Conformational Isomerism of this compound

Caption: Key conformational variables in this compound.

Biological Relevance and Signaling Pathways

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this compound have been investigated for various therapeutic applications, including nootropic agents. The specific conformation adopted by the this compound core is critical for its binding affinity and efficacy at biological targets.

While specific signaling pathways for the parent this compound are not well-defined in the literature, the biosynthesis of the benzylpyrrolidine core of the antibiotic anisomycin has been elucidated.[7][8] Anisomycin is known to be a potent inhibitor of protein synthesis and can modulate signal transduction pathways, including the activation of mitogen-activated protein kinases (MAPKs).[8] The structural and conformational understanding of the fundamental this compound scaffold is therefore essential for the rational design of new therapeutic agents that may interact with such pathways.

Conclusion

The molecular structure of this compound is characterized by a flexible, non-planar pyrrolidine ring, which predominantly adopts an envelope conformation in the solid state, as evidenced by studies on its derivatives. In solution, a dynamic equilibrium exists between multiple conformers, which can be effectively studied through a combination of NMR spectroscopy and computational modeling. A thorough understanding of this conformational landscape is paramount for the design and development of novel molecules based on the this compound scaffold for applications in drug discovery and materials science.

References

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

An In-Depth Technical Guide to 1-Benzylpyrrolidine: Identifiers, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine, a versatile heterocyclic compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical identifiers, outlines experimental protocols for its synthesis, and explores the biological significance of the broader class of N-benzylpyrrolidine derivatives.

Chemical Identifiers and Properties

This compound, also known as N-benzylpyrrolidine, is a substituted amine featuring a pyrrolidine ring N-substituted with a benzyl group. Its core identifiers and physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 29897-82-3[1] |

| Molecular Formula | C₁₁H₁₅N[1] |

| IUPAC Name | This compound |

| Molecular Weight | 161.24 g/mol [1] |

| Synonyms | N-Benzylpyrrolidine, 1-(Phenylmethyl)pyrrolidine[1] |

| EC Number | 249-936-3 |

| ChEMBL ID | CHEMBL2030631 |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The two most common methods are the N-alkylation of pyrrolidine with a benzyl halide and the reductive amination of benzaldehyde with pyrrolidine.

Experimental Protocol: N-Alkylation of Pyrrolidine with Benzyl Chloride

This protocol is adapted from analogous syntheses of N-alkylated amines[2][3][4].

Materials:

-

Pyrrolidine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of pyrrolidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature.

-

Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Conceptual Workflow for Reductive Amination

Reductive amination offers an alternative pathway to this compound, proceeding through the in-situ formation and subsequent reduction of an iminium ion from benzaldehyde and pyrrolidine.

Conceptual workflow for the synthesis of this compound via reductive amination.

Biological and Pharmacological Context

While specific biological data for the parent this compound is limited in publicly available literature, the N-benzylpyrrolidine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the context of neurodegenerative diseases.

Relevance in Alzheimer's Disease Research

Derivatives of N-benzylpyrrolidine have been designed and synthesized as multi-target agents for the potential treatment of Alzheimer's disease.[5] These compounds have been shown to exhibit inhibitory activity against key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[5]

| Target Enzyme | Biological Role in Alzheimer's Disease |

| Acetylcholinesterase (AChE) | Degrades the neurotransmitter acetylcholine, leading to cognitive decline. |

| Butyrylcholinesterase (BChE) | A secondary enzyme that hydrolyzes acetylcholine, its role becomes more significant as Alzheimer's disease progresses. |

| β-secretase 1 (BACE-1) | Involved in the production of amyloid-β peptides, which form plaques in the brain. |

The benzyl group and the pyrrolidine ring of these derivatives play crucial roles in binding to the active sites of these enzymes, offering a framework for the development of novel therapeutics.

The Benzylpyrrolidine Moiety in Natural Products

The benzylpyrrolidine core is also found in naturally occurring bioactive compounds. A notable example is Anisomycin, a pyrrolidine antibiotic that acts as a potent inhibitor of protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit.[6][7] The biosynthesis of the benzylpyrrolidine scaffold in Anisomycin involves a series of enzymatic reactions, highlighting the natural occurrence and biological importance of this chemical moiety.[6][7]

Signaling Pathway Context

Given the investigation of N-benzylpyrrolidine derivatives as cholinesterase inhibitors for Alzheimer's disease, a relevant signaling pathway to consider is the cholinergic signaling pathway. The diagram below illustrates a simplified representation of this pathway and indicates the point of intervention for cholinesterase inhibitors.

Simplified cholinergic signaling pathway and the inhibitory action of N-benzylpyrrolidine derivatives.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The synthetic accessibility of this compound, coupled with the demonstrated biological relevance of its derivatives, underscores its potential as a valuable building block in the design and discovery of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound itself may reveal new avenues for pharmacological research.

References

- 1. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzylpyrrolidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzylpyrrolidine (CAS No: 29897-82-3). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible experimental spectra, this guide incorporates predicted NMR data and established spectroscopic principles to provide a robust analytical profile of the compound.

Introduction to this compound

This compound is a tertiary amine with a molecular formula of C₁₁H₁₅N and a molecular weight of 161.25 g/mol . Its structure consists of a pyrrolidine ring N-substituted with a benzyl group. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Accurate interpretation of its spectroscopic data is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl and pyrrolidine moieties.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (ortho) | 7.32 | d | 2H |

| H-3', H-5' (meta) | 7.28 | t | 2H |

| H-4' (para) | 7.20 | t | 1H |

| Benzylic CH₂ | 3.65 | s | 2H |

| H-2, H-5 (Pyrrolidine) | 2.50 | t | 4H |

| H-3, H-4 (Pyrrolidine) | 1.78 | m | 4H |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (quaternary) | 139.5 |

| C-2', C-6' (ortho) | 129.0 |

| C-3', C-5' (meta) | 128.2 |

| C-4' (para) | 126.9 |

| Benzylic CH₂ | 60.5 |

| C-2, C-5 (Pyrrolidine) | 54.2 |

| C-3, C-4 (Pyrrolidine) | 23.4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as the C-N bond of the tertiary amine.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Type of Vibration |

| Aromatic C-H | 3100 - 3000 | Medium | Stretch |

| Aliphatic C-H (CH₂) | 2975 - 2850 | Strong | Stretch |

| C-N (tertiary amine) | 1250 - 1020 | Medium | Stretch |

| Aromatic C=C | 1600 - 1450 | Medium | Stretch |

| Aromatic C-H (out-of-plane) | 900 - 675 | Strong | Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.

4.1. Electron Ionization Mass Spectrum (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 161 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 70 | Moderate | [C₄H₈N]⁺ |

The fragmentation of this compound is dominated by the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is observed as the base peak.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra using standard pulse sequences. Shimming is performed to optimize the magnetic field homogeneity.

5.2. IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Mount the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

5.3. Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Activity in Neurodegenerative Diseases: A Multi-Target Approach

An In-Depth Guide to the Biological Activities of 1-Benzylpyrrolidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic accessibility and the ease with which its pyrrolidine and benzyl moieties can be functionalized have made it a versatile template for drug discovery. This technical guide explores the diverse pharmacological activities of this compound and its analogs, focusing on their applications in neurodegenerative diseases, psychosis, and cognitive enhancement. We provide a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.

This compound derivatives have emerged as promising multi-target agents for the treatment of complex neurodegenerative conditions like Alzheimer's disease (AD).[1][2] The multifactorial nature of AD, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, necessitates therapeutic strategies that can address multiple pathological pathways simultaneously.[3][4]

Mechanism of Action: Dual Cholinesterase and BACE-1 Inhibition

A key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[5] Concurrently, inhibiting β-secretase 1 (BACE-1) reduces the production of Aβ peptides, the primary component of the amyloid plaques that are a hallmark of AD.[1]

Certain N-benzylpyrrolidine hybrids have been designed to inhibit both cholinesterases and BACE-1.[1][6] Molecular modeling studies suggest these compounds can bind concurrently to the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, while also interacting with the key aspartate dyad of BACE-1.[1] This multi-target profile allows a single molecule to tackle both the symptomatic (cholinergic decline) and disease-modifying (Aβ pathology) aspects of AD.

Quantitative Data: Enzyme Inhibition

The inhibitory activities of synthesized N-benzylpyrrolidine derivatives against human cholinesterases (hAChE, hBChE) and BACE-1 are summarized below.

| Compound | R | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) | Reference |

| 4k | 3-OCH₃, 4-OH, 5-Br | 0.041 ± 0.003 | 0.910 ± 0.04 | 1.12 ± 0.09 | [1] |

| 4o | 3,5-di-Br, 4-OH | 0.028 ± 0.002 | 0.520 ± 0.03 | 0.86 ± 0.06 | [1] |

| Donepezil | - | 0.021 ± 0.001 | 3.54 ± 0.21 | - | [1] |

Table 1: Inhibitory concentrations of lead compounds against key Alzheimer's disease targets.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The protocol for determining AChE and BChE inhibitory activity is based on the spectrophotometric method developed by Ellman.

-

Reagents: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, human AChE/BChE, and phosphate buffer (pH 8.0).

-

Procedure:

-

A 25 µL aliquot of the test compound solution (at various concentrations) is added to a 96-well plate.

-

200 µL of phosphate buffer and 25 µL of the respective enzyme solution (hAChE or hBChE) are added.

-

The plate is incubated at 37 °C for 15 minutes.

-

The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI).

-

The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction for the test compound to that of a control (without inhibitor). IC₅₀ values are determined from the dose-response curves.

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides represent a potent class of dopamine D2 receptor antagonists, making them candidates for antipsychotic agents.[7][8] The affinity for the D2 receptor is highly stereoselective, with the (R)-enantiomer showing significantly higher potency.[7]

Mechanism of Action

These compounds act as competitive antagonists at the D2 receptor, blocking the binding of dopamine. This antagonism in mesolimbic pathways is believed to mediate their antipsychotic effects. Their efficacy is demonstrated by their ability to inhibit [³H]spiperone binding to rat striatal D2 receptors in vitro and to block apomorphine-induced stereotypies in vivo.[7]

Quantitative Data: D2 Receptor Binding Affinity

The affinity of various benzamide derivatives for the dopamine D2 receptor is presented below.

| Compound | Substituents (Benzamide Ring) | IC₅₀ (nM) [³H]spiperone binding | Reference |

| 21 | 5-Br, 6-OMe-salicylamide | 0.8 | [7] |

| 22 | 3-Br, 5,6-di-OMe-salicylamide | 1.0 | [7] |

| 24 | 3-Br, 2,6-di-OMe-benzamide | 1.1 | [7] |

| 26 | 2,3-di-OMe, 5-Br-benzamide | 0.9 | [7] |

Table 2: In vitro dopamine D2 receptor affinity of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.

Experimental Protocol: [³H]Spiperone Binding Assay

This protocol details the method for determining the D2 receptor binding affinity.

-

Tissue Preparation: Striata from male Wistar rats are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet is resuspended in the buffer to a final protein concentration of approximately 0.2 mg/mL.

-

Binding Assay:

-

Aliquots of the membrane suspension are incubated with [³H]spiperone (final concentration ~0.2 nM) and various concentrations of the test compounds.

-

The incubation is carried out at 37 °C for 20 minutes.

-

Nonspecific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol).

-

-

Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: IC₅₀ values are calculated from competitive binding curves using non-linear regression analysis.

Nootropic and Cognition-Enhancing Activities

Analogs of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the nootropic drug nebracetam, have been synthesized and investigated for their potential to improve learning and memory. Nebracetam itself is known to be an M1-muscarinic agonist that can enhance linguistic learning in patients with dementia.

Mechanism of Action

The nootropic effects of these compounds are believed to be mediated through their action on biological targets associated with cognition, such as muscarinic acetylcholine receptors. In silico docking studies have been performed on targets like the M1 muscarinic acetylcholine receptor (PDB ID: 5CXV) to predict the binding affinity and potential nootropic activity of newly synthesized analogs.

Quantitative Data: In Silico Binding Affinity

Molecular docking studies provide an estimate of the binding energy, which correlates with the potential biological activity.

| Compound | Substituent (R) | Binding Energy (kcal/mol) with 5CXV | Reference |

| 8a | 2-F | -8.55 | |

| 8b | 3-F | -8.62 | |

| 8c | 4-F | -8.49 | |

| 8d | 2-Cl | -8.54 | |

| Nebracetam | H | -8.01 |

Table 3: Predicted binding energies of nebracetam analogs with the M1 muscarinic receptor.

Experimental Protocol: In Silico Molecular Docking

This protocol outlines the general steps for performing receptor-oriented flexible docking.

-

Software: AutoDock 4.2 and MGL Tools 1.5.6 are commonly used.

-

Target Preparation:

-

The 3D crystal structure of the biological target (e.g., M1 receptor, PDB ID: 5CXV) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the macromolecule.

-

The prepared receptor file is converted to the PDBQT format.

-

-

Ligand Preparation:

-

The 2D structures of the ligands (this compound analogs) are drawn and optimized for their 3D geometry using software like Avogadro.

-

The ligands are also converted to the PDBQT format, which includes information on rotatable bonds.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

The docking simulation is run using a genetic algorithm (e.g., Lamarckian genetic algorithm) to explore different conformations and orientations of the ligand within the active site.

-

-

Analysis: The results are analyzed based on the predicted binding energy (a lower value indicates a more favorable interaction) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including:

-

Antidiabetic Activity: Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[9]

-

Anti-inflammatory and Analgesic Activity: Some analogs have been shown to inhibit COX-1 and COX-2 enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Anticancer Activity: The pyrrolidine ring is a component of various synthetic compounds with significant anti-proliferative activity against numerous cancer cell lines.[11]

-

Antibiotic Activity: The natural product Anisomycin, containing a benzylpyrrolidine precursor, is a potent inhibitor of protein synthesis in eukaryotes.[12][13]

This guide highlights the significant and diverse biological activities of this compound and its analogs. The scaffold's amenability to chemical modification allows for the fine-tuning of its pharmacological profile, making it a continuing source of lead compounds for drug development across multiple therapeutic domains.

References

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of N-benzylpyrrolidine Compounds in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpyrrolidine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their structural features, particularly the presence of a chiral pyrrolidine ring and an aromatic benzyl group, allow for diverse interactions with various biological targets. This has led to their investigation in a range of therapeutic areas, most notably in the realm of neurodegenerative diseases such as Alzheimer's disease, as well as in conditions related to neurotransmitter imbalances.

This in-depth technical guide provides a comprehensive overview of the mechanisms of action of N-benzylpyrrolidine compounds in biological systems. It delves into their primary molecular targets, the signaling pathways they modulate, and the key experimental methodologies used to elucidate their functions. Quantitative data from various studies are summarized for comparative analysis, and detailed diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their complex biological roles.

Core Mechanisms of Action and Primary Biological Targets

The biological activity of N-benzylpyrrolidine compounds is predominantly attributed to their ability to interact with and modulate the function of several key proteins involved in neurotransmission and disease pathology. The primary mechanisms of action revolve around enzyme inhibition and transporter modulation.

Cholinesterase Inhibition: Targeting the Cholinergic Deficit in Alzheimer's Disease

A prominent mechanism of action for many N-benzylpyrrolidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4] In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by these enzymes contributes significantly to the observed cognitive decline. By inhibiting AChE and BChE, these compounds increase the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

Structure-activity relationship (SAR) studies have revealed that the nature of the linker between the pyrrolidine and benzyl moieties, as well as substituents on the phenyl ring, significantly influence the inhibitory potency.[1][5][6][7] For instance, the presence of electron-withdrawing groups on the aromatic ring can enhance inhibitory activity.[1]

β-Secretase (BACE-1) Inhibition: Aβ Pathology Attenuation

Several N-benzylpyrrolidine derivatives have been designed as inhibitors of β-secretase 1 (BACE-1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][4] The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's disease. By inhibiting BACE-1, these compounds can reduce the formation of Aβ plaques, thereby potentially slowing disease progression. The SAR for BACE-1 inhibition also points to the importance of linker type and phenyl ring substitutions.[1]

Dopamine Transporter (DAT) Inhibition: Modulating Dopaminergic Signaling

N-benzylpyrrolidine analogs have shown significant activity as inhibitors of the dopamine transporter (DAT).[8][9][10] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism relevant for the treatment of conditions like depression and attention deficit hyperactivity disorder (ADHD). The N-substituent on the pyrrolidine ring plays a crucial role in the potency and selectivity of DAT inhibition.

Excitatory Amino Acid Transporter 2 (EAAT2) Modulation: Neuroprotection against Excitotoxicity

A novel mechanism of action for certain N-benzylpyrrolidine-related compounds is the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[11][12][13][14] EAAT2 is the primary transporter responsible for clearing glutamate from the synapse. In pathological conditions such as stroke and epilepsy, excessive glutamate can lead to excitotoxicity and neuronal death. Positive allosteric modulators of EAAT2 enhance its glutamate uptake capacity, offering a potential neuroprotective strategy.[12][14][15]

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of representative N-benzylpyrrolidine and related compounds against their primary targets.

Table 1: Cholinesterase and BACE-1 Inhibitory Activities of N-benzylpyrrolidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 4k | AChE | 0.85 ± 0.06 | [1][2] |

| BChE | 1.23 ± 0.11 | [1][2] | |

| BACE-1 | 2.14 ± 0.15 | [1][2] | |

| 4o | AChE | 0.92 ± 0.08 | [1][2] |

| BChE | 1.56 ± 0.13 | [1][2] | |

| BACE-1 | 2.48 ± 0.19 | [1][2] | |

| 8f | hAChE | 0.072 ± 0.005 | [4] |

| hBuChE | 1.25 ± 0.09 | [4] | |

| hBACE-1 | 1.89 ± 0.12 | [4] | |

| 12f | hAChE | 0.091 ± 0.007 | [4] |

| hBuChE | 1.58 ± 0.11 | [4] | |

| hBACE-1 | 2.11 ± 0.15 | [4] | |

| Donepezil | AChE | 0.046 | [16] |

| Quercetin | BACE-1 | 4.89 | [16] |

Table 2: Dopamine Transporter (DAT) Inhibitory Activities of N-Substituted Benztropine Analogs

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| α-PHP | DAT | - | 28 | [8] |

| SERT | - | >10,000 | [8] | |

| 4-Cl α-PHP | DAT | - | 19 | [8] |

| SERT | - | 1,400 | [8] | |

| 4-F α-PHP | DAT | - | 22 | [8] |

| SERT | - | 2,100 | [8] | |

| Cocaine | DAT | 134 | - | [9] |

Table 3: EAAT2 Modulatory Activities of N-benzylpyrrolidine-related Compounds

| Compound | Activity | EC₅₀ (nM) | Reference |

| GT949 | PAM | 0.26 | [11][12] |

| GT951 | PAM | 0.8 | [11] |

| DA-023 (4) | PAM | 1.0 | [11] |

| NA-014 (40) | PAM | 3.5 | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-benzylpyrrolidine compounds and the general workflows of the experimental protocols used to characterize them.

Signaling Pathway Diagrams

Caption: Cholinergic signaling pathway and the inhibitory action of N-benzylpyrrolidine compounds on AChE.

Caption: Dopaminergic signaling and the inhibitory effect of N-benzylpyrrolidine analogs on DAT.

Caption: EAAT2-mediated glutamate uptake and its positive modulation by N-benzylpyrrolidine-related PAMs.

Experimental Workflow Diagrams

Caption: General workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.

Caption: Workflow for assessing the neuroprotective effects of N-benzylpyrrolidine compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-benzylpyrrolidine compounds.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of N-benzylpyrrolidine compounds against AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound stock solution (in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control, add 20 µL of buffer or DMSO.

-

Add 140 µL of DTNB solution and 20 µL of AChE solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value using non-linear regression analysis.

BACE-1 Inhibition Assay (FRET-Based)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of N-benzylpyrrolidine compounds against BACE-1.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black plate, add 10 µL of the test compound dilutions. For the control, add 10 µL of buffer or DMSO.

-

Add 80 µL of the BACE-1 FRET substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the BACE-1 enzyme solution to each well.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described for the AChE assay.[6][16][17][18][19][20][21][22][23][24][25][26]

Aβ Aggregation Inhibition Assay (Thioflavin T Method)

Objective: To evaluate the ability of N-benzylpyrrolidine compounds to inhibit the aggregation of Aβ peptides.

Materials:

-

Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compound stock solution (in DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in HFIP, followed by evaporation to form a thin film. Reconstitute the film in buffer to the desired concentration.

-

In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the test compound.

-

Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation relative to the control (Aβ alone) and determine the IC₅₀ value.[21][27][28][29][30]

Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the protective effects of N-benzylpyrrolidine compounds against neurotoxin-induced cell death in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

-

Neurotoxin (e.g., Aβ₁₋₄₂, H₂O₂, or glutamate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Test compound stock solution (in DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce cytotoxicity by adding the neurotoxin to the wells (except for the control wells).

-

Incubate the cells for an additional 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control cells and determine the neuroprotective concentration.

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional inhibitory potency (IC₅₀) of N-benzylpyrrolidine analogs on dopamine uptake in cells expressing DAT.

Materials:

-

Cells stably expressing human DAT (e.g., HEK293-hDAT)

-

[³H]Dopamine

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compound stock solution (in DMSO)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Plate the hDAT-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.

-

Initiate dopamine uptake by adding [³H]Dopamine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of dopamine uptake and determine the IC₅₀ value.

Conclusion

N-benzylpyrrolidine compounds represent a highly promising class of molecules with diverse mechanisms of action that are relevant to a range of biological processes and disease states. Their ability to act on multiple targets simultaneously, such as the dual inhibition of cholinesterases and BACE-1 in the context of Alzheimer's disease, underscores their potential as multi-target-directed ligands. Furthermore, their activity as modulators of key neurotransmitter transporters like DAT and EAAT2 opens up avenues for the development of novel therapeutics for psychiatric and neurological disorders.

The comprehensive data and detailed experimental protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental evaluation of these compounds will be crucial for the successful translation of this versatile scaffold into clinically effective drugs. Future research should continue to explore the full therapeutic potential of N-benzylpyrrolidine derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties.

References

- 1. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 16. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 30. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

Stability and storage conditions for 1-Benzylpyrrolidine

An In-depth Technical Guide on the Stability and Storage of 1-Benzylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its stability and optimal storage conditions is crucial for maintaining its purity, ensuring experimental reproducibility, and guaranteeing the safety and efficacy of downstream products. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide also incorporates data from analogous compounds and established principles of chemical stability to predict potential degradation pathways.

Physicochemical Properties and Stability Overview

General Stability

This compound is generally considered stable at room temperature when stored in a tightly sealed container under a dry, inert atmosphere.[1][2] However, it is incompatible with strong oxidizing agents and high temperatures, which can accelerate its degradation.[2] One source notes potential instability in the presence of incompatible materials, though it also states the product is generally considered stable under normal handling.[3]

Incompatibilities

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions and degradation.

-

High Temperatures: Thermal decomposition can occur at elevated temperatures, potentially generating hazardous fumes such as nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3]

-

Sunlight: Protection from light is recommended to prevent potential photolytic degradation.[4]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on available safety and product data.

| Parameter | Recommendation | Citations |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C for long-term stability. | [1][5] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) to prevent oxidation. | [6] |

| Container | Keep in a tightly closed container. | [1][7] |

| Light Exposure | Protect from sunlight. Amber glass or opaque containers are recommended. | [4] |

| Ventilation | Store in a well-ventilated area. | [1][7] |

| Incompatibilities | Store away from strong oxidizing agents and sources of heat. | [2] |

Handling Procedures

Standard laboratory safety protocols should be strictly followed when handling this compound:

-

Use in a well-ventilated area, such as a fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8][9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Wash hands thoroughly after handling.[1]

Potential Degradation Pathways